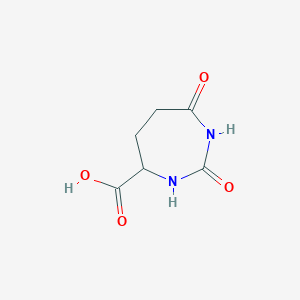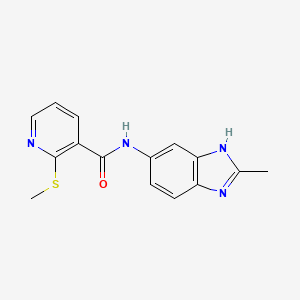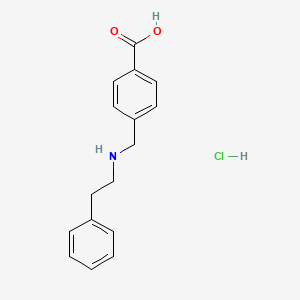
2,7-Dioxo-1,3-diazepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,7-Dioxo-1,3-diazepane-4-carboxylic acid” is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 . It is derived from Hexahydro-4-methyl-1H-azepine .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³. The index of refraction is 1.506. The molar refractivity is 36.1±0.3 cm³. It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond. The polar surface area is 96 Ų and the polarizability is 14.3±0.5 10^-24 cm³. The surface tension is 52.9±3.0 dyne/cm and the molar volume is 121.5±3.0 cm³ .Scientific Research Applications
Photolysis and Chemical Transformations
2,7-Dioxo-1,3-diazepane-4-carboxylic acid is explored in studies related to photolysis and chemical transformations. For instance, Nikolaev et al. (1985) describe the photochemical transformation of a related diazepane compound, leading to stable carboxylic acids and their esters upon photolysis (Nikolaev, Khimich, & Korobitsyna, 1985).
Catalytic Applications
In catalysis, manganese(III) complexes with diazepane-based ligands have been studied by Sankaralingam and Palaniandavar (2014) for their reactivity in olefin epoxidation. The research highlights the influence of ligand Lewis basicity on catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Supramolecular Chemistry
Supramolecular arrangements based on diazepane derivatives have been explored by Graus et al. (2010), emphasizing the relationship between molecular and crystal structures. The study provides insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).
Synthetic Chemistry
The synthesis of diazepane derivatives is a topic of interest in synthetic chemistry. Sotoca et al. (2009) have developed a multicomponent reaction for the stereoselective synthesis of 1,4-diazepane derivatives, demonstrating an efficient, solvent-free procedure (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Drug Discovery and Natural Product Synthesis
In drug discovery and natural product synthesis, the photocatalytic construction of bridged 1,3-diazepanes is significant. Leitch et al. (2019, 2020) discuss the synthesis of sp^3-rich skeletal ring systems, important for drug development, via photocatalytic methods (Leitch, Rogova, Duarte, & Dixon, 2019, 2020).
properties
IUPAC Name |
2,7-dioxo-1,3-diazepane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMXTDGNGLIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)NC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dioxo-1,3-diazepane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)


![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)


![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

